Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
This compound is involved in the synthesis of diverse heterocyclic compounds, demonstrating its versatility as a precursor in organic synthesis. Research highlights include:
Pyridazine Derivatives Synthesis : It serves as a key intermediate in the synthesis of pyridazine derivatives with potential antimicrobial activities. For instance, it's used in creating compounds that have been evaluated for their antimicrobial properties against various pathogens (Farag, Kheder, & Mabkhot, 2008) Heterocycles.
Herbicidal Activities : The compound's derivatives have shown significant herbicidal activities, making them valuable in agricultural research for the development of new herbicides (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008) Journal of Agricultural and Food Chemistry.
Enzymatic Activity Enhancement : Derivatives of this compound have been found to significantly increase the reactivity of enzymes such as cellobiase, pointing towards its utility in biotechnological applications (Abd & Awas, 2008) Acta Chimica Slovenica.
Biological Activity Applications
Antibacterial Agents : The synthesis of new heterocyclic compounds containing a sulfonamido moiety from this compound showcases its potential in developing new antibacterial agents. Some synthesized compounds exhibited high activities against bacteria, indicating its role in pharmaceutical research (Azab, Youssef, & El-Bordany, 2013) Molecules.
Adenosine A1 Receptor Modulation : This compound has been identified as a novel allosteric modulator and antagonist of the adenosine A1 receptor, highlighting its potential in the development of new therapeutic agents (Ferguson, Valant, Horne, Figler, Flynn, Linden, Chalmers, Sexton, Christopoulos, & Scammells, 2008) Journal of Medicinal Chemistry.
properties
IUPAC Name |
ethyl 4-oxo-5-(pentanoylamino)-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-5-11-15(24)21-18-16-14(12-28-18)17(20(26)27-4-2)22-23(19(16)25)13-9-7-6-8-10-13/h6-10,12H,3-5,11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKSXIDJZPHZTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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